molecular formula C16H17N3OS B2828331 methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether CAS No. 955961-66-7

methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether

Cat. No. B2828331
CAS RN: 955961-66-7
M. Wt: 299.39
InChI Key: KOAIYYFGKVSFML-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and an ether linkage. Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and they are known for their wide range of biological activities . Thiazoles are also five-membered rings, but they contain one nitrogen atom and one sulfur atom. They are found in many important drugs and natural products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of an ether group might increase its solubility in organic solvents .

Scientific Research Applications

5-Lipoxygenase Inhibition

Methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether derivatives have been studied for their potential as selective and orally potent 5-lipoxygenase inhibitors. These compounds, exemplified by methoxytetrahydropyrans, showed significant inhibition of leukotriene synthesis in various in vitro and ex vivo models, suggesting their potential application in treating inflammatory conditions where leukotrienes play a crucial role (Crawley et al., 1992).

Coordination Complexes for Dye Degradation

Research on coordination complexes involving similar ether-bridged dicarboxylic acids has shown promising results in the photodegradation of methyl violet dye, highlighting the potential application of these complexes in environmental remediation and wastewater treatment processes (Lu et al., 2021).

Antihyperglycemic Agents

Compounds with a similar structural motif have been evaluated for their antihyperglycemic properties in diabetic mouse models. These studies have led to the identification of potent agents that may correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, representing a new class of antidiabetic medications (Kees et al., 1996).

Antimicrobial and Antitumor Activities

Derivatives featuring pyrazolyl-thiazole structures have been synthesized and evaluated for their anti-tumor and antimicrobial activities. These compounds have shown promising results against specific cancer cell lines and microbial strains, indicating their potential as therapeutic agents in oncology and infectious diseases (Gomha et al., 2016).

Herbicidal Activity

Pyrazole phenyl ether herbicides, closely related to the chemical structure , have been studied for their herbicidal activity and mode of action. These compounds have been found to inhibit protoporphyrinogen oxidase, leading to the accumulation of porphyrins and subsequent plant damage. This mechanism of action underlines the potential agricultural applications of such compounds in weed control (Sherman et al., 1991).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-11(2)18-19(12(10)3)16-17-15(9-21-16)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAIYYFGKVSFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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